Methyl 2-ethyl-1H-indole-6-carboxylate

Catalog No.
S769508
CAS No.
184150-81-0
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-ethyl-1H-indole-6-carboxylate

CAS Number

184150-81-0

Product Name

Methyl 2-ethyl-1H-indole-6-carboxylate

IUPAC Name

methyl 2-ethyl-1H-indole-6-carboxylate

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3

InChI Key

DETYGYFLEMGFIB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC

Canonical SMILES

CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC

Synthesis of Pharmaceutical Compounds

2-Ethyl-1H-indole-6-carboxylic acid methyl ester (2-E-ICOME) serves as a valuable building block in organic synthesis for the creation of various pharmaceutically relevant molecules. Studies have demonstrated its utility in synthesizing:

  • NS5B polymerase inhibitors: These molecules target the NS5B polymerase enzyme, a crucial component of the Hepatitis C virus replication cycle. 2-E-ICOME can be a starting material for creating potent NS5B polymerase inhibitors.Source:
  • Histamine H1 receptor antagonists (antihistamines): These drugs block histamine H1 receptors, thereby alleviating allergy symptoms. 2-E-ICOME can be employed in the synthesis of novel antihistamines.Source:
  • cGMP-specific phosphodiesterase (PDE) inhibitors: These compounds have potential applications in treating various conditions, including heart failure and erectile dysfunction. 2-E-ICOME can be a useful precursor for creating cGMP-PDE inhibitors.Source:
  • Antibacterial agents: Research suggests that 2-E-ICOME can be a starting material for the development of new antibacterial agents.Source:

Methyl 2-ethyl-1H-indole-6-carboxylate is a chemical compound with the molecular formula C12H13NO2C_{12}H_{13}NO_2 and a molecular weight of approximately 203.24 g/mol. This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethyl group at the second position and the carboxylate ester at the sixth position contributes to its unique chemical properties and potential biological activities .

There is no known mechanism of action for 2-Ethyl-1H-indole-6-carboxylic acid methyl ester as its biological activity has not been explored in scientific research.

  • Indoles may exhibit some irritant or toxic properties [].
  • Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common. Electrophilic reagents like halogens or nitrating agents are often used under acidic conditions .

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Methyl 2-ethyl-1H-indole-6-carboxylate exhibits significant biological activity, particularly in neurobiology. It has been shown to inhibit the production of beta-amyloid, a peptide implicated in Alzheimer's disease pathogenesis. This inhibition can lead to reduced neurotoxicity and improved neuronal function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound interacts with enzymes involved in beta-amyloid production, inhibiting their activity and consequently lowering beta-amyloid levels. Such interactions highlight its potential as a therapeutic agent for neurodegenerative diseases.

The synthesis of methyl 2-ethyl-1H-indole-6-carboxylate typically involves reacting indole derivatives with appropriate reagents. One common method includes:

  • Starting Materials: Indole is reacted with carbonic acid derivatives in basic conditions.
  • Reaction Conditions: The reaction is conducted under controlled temperature and pressure to optimize yield.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity .

Industrial production may utilize optimized reaction conditions and advanced catalytic systems for enhanced efficiency.

Methyl 2-ethyl-1H-indole-6-carboxylate has diverse applications:

  • Chemical Research: It serves as a building block for synthesizing more complex indole derivatives.
  • Biological Studies: This compound is utilized in studies related to enzyme inhibition and receptor binding.
  • Industrial Use: It finds applications in producing dyes, pigments, and other industrial chemicals .

Research indicates that methyl 2-ethyl-1H-indole-6-carboxylate interacts with various biomolecules, influencing cellular processes. Its role as an inhibitor of beta-amyloid production suggests potential therapeutic uses in treating Alzheimer's disease. Additionally, studies on dosage effects in animal models reveal that lower doses effectively inhibit beta-amyloid production without significant adverse effects .

Several compounds share structural similarities with methyl 2-ethyl-1H-indole-6-carboxylate, including:

Compound NameMolecular FormulaKey Features
Methyl indole-6-carboxylateC10H9NO2C_{10}H_{9}NO_2Lacks ethyl substituent; simpler structure
Ethyl indole-6-carboxylateC11H11NO2C_{11}H_{11}NO_2Ethyl group at different position; similar reactivity
2-EthylindoleC11H13NC_{11}H_{13}NNo carboxylic acid functionality; different biological activity

Uniqueness

Methyl 2-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern which enhances its interaction with biological targets compared to its analogs. Its ability to inhibit beta-amyloid production positions it as a promising candidate for further research in neurodegenerative disease therapies .

XLogP3

2.7

Dates

Modify: 2024-04-14

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